molecular formula C9H7BrN2 B1275339 2-(Bromomethyl)quinoxaline CAS No. 54804-43-2

2-(Bromomethyl)quinoxaline

Cat. No. B1275339
M. Wt: 223.07 g/mol
InChI Key: DBRMJCLTIHPLCZ-UHFFFAOYSA-N
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Patent
US05104892

Procedure details

To a stirring solution of 2-methylquinoxaline (20.0 g, 155 mmol) and benzoyl peroxide (3 g, 12 mmol) in carbon tetrachloride (800 mL) was added 1,3-dibromo-5,5-dimethyl hydantoin (22 g, 77 mmol). The resulting mixture was irradiated with a spotlight (200 watt) for 1.5 hours. The mixture was cooled, filtered, and concentrated to afford crude product which was purified by HPLC (4:1 hexane/EtOAc) to yield 14.0 g (40%) of monobromomethyl product as a grey solid: 1H NMR (CDCl3): δ9.00 (s, 1H, ArH), 8.10 (m, 2H, ArH), 7.80 (m, 2H, ArH), 4.72 (s, 2H, BrCH2 --Ar); and 15.0 g (35%) of dibromomethyl product as a white solid: 1H NMR (CDCl3): δ9.39 (s, 1H, ArH), 8.15 (m, 2H, ArH), 7.90 (m, 2H, ArH), 6.76 (s, 1H, Br2CH--Ar).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Br:30]N1C(C)(C)C(=O)N(Br)C1=O>C(Cl)(Cl)(Cl)Cl>[Br:30][CH2:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=NC2=CC=CC=C2N=C1
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
22 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was irradiated with a spotlight (200 watt) for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product which
CUSTOM
Type
CUSTOM
Details
was purified by HPLC (4:1 hexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
to yield 14.0 g (40%) of monobromomethyl product as a grey solid

Outcomes

Product
Name
Type
Smiles
BrCC1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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